N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c25-19(14-8-10-16(11-9-14)24(26)27)23(13-15-5-3-4-12-21-15)20-22-17-6-1-2-7-18(17)28-20/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNWDLUWTNNJLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiazole ring, followed by nitration to introduce the nitro group. The final step involves the coupling of the pyridinylmethyl group to the benzamide core under specific reaction conditions, such as using a suitable base and solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the benzothiazole ring could produce sulfoxides or sulfones.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide include:
- N-(benzo[d]thiazol-2-yl)-4-amino-N-(pyridin-2-ylmethyl)benzamide
- N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide
- N-(benzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the nitro group, for example, can significantly influence the compound’s reactivity and interaction with biological targets compared to its analogs.
Q & A
Q. What computational and experimental techniques are synergistic for mapping its target interaction landscape?
- Integrated Workflow :
- Molecular docking : AutoDock Vina with kinase domains (PDB: 1M17) to predict binding poses (ΔG < -8 kcal/mol) .
- Surface plasmon resonance (SPR) : Immobilize recombinant EGFR on CM5 chips to measure KD (nM range) .
- Mutagenesis validation : Clone kinase mutants (T790M) to confirm critical hydrogen bonds with the benzothiazole NH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
